molecular formula C22H23F3N4O6S B1663707 1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine

1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine

Cat. No.: B1663707
M. Wt: 528.5 g/mol
InChI Key: BRMJFKLHWFZWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S 25585 is a potent and selective neuropeptide Y receptor subtype 5 antagonist. Neuropeptide Y is a peptide neurotransmitter that is involved in various physiological processes, including regulation of energy balance, memory, and learning. S 25585 has been studied for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders, due to its ability to inhibit neuropeptide Y-induced feeding behavior .

Preparation Methods

The synthesis of S 25585 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

S 25585 undergoes various chemical reactions, including:

    Oxidation: The nitro group in S 25585 can be reduced to an amino group under appropriate conditions.

    Reduction: The benzoyl hydrazine moiety can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include amino derivatives and substituted analogs .

Scientific Research Applications

Mechanism of Action

S 25585 exerts its effects by selectively binding to the neuropeptide Y receptor subtype 5, thereby blocking the binding of neuropeptide Y. This inhibition prevents the activation of downstream signaling pathways that are involved in the regulation of feeding behavior and energy balance. The molecular targets of S 25585 include the neuropeptide Y receptor subtype 5, and the pathways involved include those related to appetite regulation and metabolic processes .

Comparison with Similar Compounds

S 25585 is unique in its high selectivity for the neuropeptide Y receptor subtype 5 compared to other neuropeptide Y receptor antagonists. Similar compounds include:

    BIBP 3226: A neuropeptide Y receptor subtype 1 antagonist.

    GR 231118: A neuropeptide Y receptor subtype 2 antagonist.

    CGP 71683A: A neuropeptide Y receptor subtype 5 antagonist with lower selectivity compared to S 25585.

The uniqueness of S 25585 lies in its potent and selective inhibition of the neuropeptide Y receptor subtype 5, making it a valuable tool for studying the specific role of this receptor in physiological processes .

Properties

IUPAC Name

N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,10-12,14,16,26H,6-9,13H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMJFKLHWFZWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Reactant of Route 3
Reactant of Route 3
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Reactant of Route 4
Reactant of Route 4
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Reactant of Route 5
Reactant of Route 5
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine
Reactant of Route 6
1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.